7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-amino-2,3-dihydro-1,4-benzodioxine-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c10-6-4-8-7(13-1-2-14-8)3-5(6)9(11)12/h3-4H,1-2,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYJPNUZJSIEYGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20389824 | |

| Record name | 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99358-09-5 | |

| Record name | 7-Amino-2,3-dihydro-1,4-benzodioxin-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99358-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, a key heterocyclic compound in medicinal chemistry. The guide delves into the historical context of the broader 1,4-benzodioxane scaffold, explores the synthetic evolution of this specific amino-carboxylic acid derivative, details its physicochemical properties, and discusses its significance in contemporary drug discovery and development. Methodologies for its synthesis and characterization are presented, alongside an exploration of its known and potential biological activities. This document serves as an essential resource for researchers engaged in the design and synthesis of novel therapeutics based on the benzodioxane framework.

Introduction: The Significance of the 1,4-Benzodioxane Scaffold

The 1,4-benzodioxane moiety is a privileged heterocyclic scaffold that has been a cornerstone in the development of numerous biologically active compounds.[1] Its rigid, yet conformationally informative, structure provides an excellent platform for the spatial orientation of pharmacophoric groups, enabling precise interactions with biological targets. The inherent stability of the dihydro-1,4-benzodioxine ring system, coupled with its capacity for diverse functionalization on the aromatic ring, has made it a versatile template in medicinal chemistry.

Derivatives of 1,4-benzodioxane have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anti-inflammatory, anti-cancer, and neuroprotective effects.[2][3] The strategic placement of substituents on the benzene ring of the benzodioxane nucleus is a critical determinant of a compound's biological activity and selectivity.

This guide focuses specifically on This compound (CAS 99358-09-5), a molecule that incorporates two key functional groups: an amino group and a carboxylic acid. These functionalities not only influence the molecule's physicochemical properties, such as solubility and polarity, but also provide reactive handles for further chemical modifications, making it a valuable building block in the synthesis of more complex drug candidates.

Historical Perspective: The Genesis of a Versatile Scaffold

While the specific discovery of this compound is not prominently documented in a singular, seminal publication, its emergence is a logical progression in the rich history of 1,4-benzodioxane chemistry. The parent 1,4-benzodioxane ring system was first synthesized in the late 19th century. Early methods for preparing substituted 1,3-benzodioxanes involved the acid-catalyzed condensation of phenols and aldehydes.[1]

The exploration of functionalized 1,4-benzodioxanes gained significant momentum in the 20th century as their potential in medicinal chemistry became increasingly apparent. The development of synthetic routes to introduce various substituents onto the aromatic ring was a key area of research. This included nitration, halogenation, acylation, and subsequent reduction or elaboration of these functional groups.

The synthesis of amino- and carboxy-substituted benzodioxanes was a natural evolution, driven by the desire to create compounds with improved pharmacological properties and to provide versatile intermediates for further derivatization.

Synthetic Strategies: Crafting the Core Structure

The synthesis of this compound and its analogs typically involves a multi-step sequence, often starting from readily available and appropriately substituted catechols or their precursors. A common and logical retrosynthetic analysis points towards a substituted catechol as a key starting material.

General Approach: From Catechol to Functionalized Benzodioxane

A prevalent strategy for constructing the 1,4-benzodioxane ring is the Williamson ether synthesis, involving the reaction of a catechol with a 1,2-dihaloethane, most commonly 1,2-dibromoethane or 1,2-dichloroethane, under basic conditions. The specific substitution pattern on the final product is dictated by the substituents present on the initial catechol.

For the synthesis of this compound, a plausible synthetic route would commence with a catechol derivative bearing precursors to the amino and carboxylic acid groups at the appropriate positions.

Illustrative Synthetic Pathway

A representative, though not definitively historical, synthetic approach for a related 1,4-benzodioxane-6-carboxylic acid amide is outlined below, starting from the inexpensive and readily available gallic acid.[2][3] This provides a foundational understanding of the chemical transformations involved.

Figure 1. A generalized synthetic pathway for 1,4-benzodioxane-6-carboxylic acid amides starting from gallic acid.

Experimental Protocol: Synthesis of 1,4-Benzodioxane-6-carboxylic Acid Amide Analogs (Adapted from Idris et al., 2022)[2][3]

-

Esterification of Gallic Acid: Commercially available gallic acid is esterified in methanol in the presence of a catalytic amount of sulfuric acid to yield methyl 3,4,5-trihydroxybenzoate.

-

Formation of the 1,4-Benzodioxane Ring: The resulting methyl 3,4,5-trihydroxybenzoate is reacted with an excess of 1,2-dibromoethane in the presence of a base such as potassium carbonate in a suitable solvent like acetone to furnish the 6,8-disubstituted-1,4-benzodioxane intermediate.

-

Functional Group Interconversion: The ester group of the benzodioxane intermediate is hydrolyzed under basic conditions to yield the corresponding carboxylic acid.

-

Amide Formation: The carboxylic acid is then converted to a more reactive species, such as an acid chloride, using a reagent like oxalyl chloride or thionyl chloride. The subsequent reaction of the acid chloride with a desired amine affords the final 1,4-benzodioxane-6-carboxylic acid amide analog.

To obtain the specific target molecule, this compound, a synthetic sequence would likely involve the introduction of a nitro group at the 7-position of a 6-carboxy-functionalized benzodioxane, followed by reduction of the nitro group to the amine. A plausible starting material for such a synthesis is 7-nitro-1,4-benzodioxane-5-carboxylic acid, which can be reduced, for example, by catalytic hydrogenation using Raney nickel.[4]

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 99358-09-5 | [5] |

| Molecular Formula | C₉H₉NO₄ | [5] |

| Molecular Weight | 195.17 g/mol | Calculated |

| Appearance | Likely a solid | Inferred |

| Solubility | Expected to have some aqueous solubility due to the amino and carboxylic acid groups | Inferred |

Characterization Techniques:

The structural elucidation and confirmation of this compound would rely on a combination of standard spectroscopic and analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the connectivity and substitution pattern of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups present, such as the N-H stretches of the amino group, the O-H and C=O stretches of the carboxylic acid, and the C-O stretches of the dioxane ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the molecule, thereby confirming its elemental composition.[2][3]

-

Elemental Analysis: Combustion analysis would provide the percentage composition of carbon, hydrogen, and nitrogen, further verifying the empirical and molecular formula.

Biological Activities and Therapeutic Potential

While specific biological activity data for this compound is not extensively reported in publicly available literature, the broader class of functionalized 1,4-benzodioxanes exhibits a wide range of promising therapeutic properties.

Sources

"7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid" CAS number 99358-09-5

An In-depth Technical Guide to 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (CAS: 99358-09-5)

Abstract

This compound is a highly functionalized heterocyclic compound that serves as a pivotal building block in medicinal chemistry and drug development. Its rigid 1,4-benzodioxane scaffold, coupled with the strategic placement of reactive amino and carboxylic acid moieties, makes it an exceptionally valuable starting material for the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its physicochemical properties, outlines a logical synthetic pathway, details its applications in drug discovery, and explores advanced concepts such as its role as an anchor for bioisosteric modification. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development seeking to leverage this versatile molecule in their research endeavors.

Core Molecular Profile and Physicochemical Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its intrinsic properties. This compound is a substituted benzodioxane, a class of compounds recognized for its prevalence in biologically active molecules.[1]

Chemical Identity:

-

Molecular Weight: 195.17 g/mol [2]

The physical properties of this compound are critical for handling, reaction setup, and purification.

| Property | Value | Source |

| Melting Point | 191-192 °C | [2] |

| Boiling Point | 398.7 °C at 760 mmHg (Predicted) | [2] |

| Flash Point | 194.9 °C (Predicted) | [2] |

| Refractive Index | 1.643 (Predicted) | [2] |

Synthetic Strategy and Purification

Proposed Synthetic Workflow

The synthesis can be envisioned as a four-step process:

-

Nitration: Introduction of a nitro group onto the aromatic ring of 3,4-dihydroxybenzoic acid. This group serves as a precursor to the final amine.

-

Cyclization (Williamson Ether Synthesis): Formation of the characteristic dioxin ring by reacting the catechol intermediate with 1,2-dibromoethane under basic conditions. This is a standard method for constructing the benzodioxane scaffold.[1][6]

-

Protection (Optional but Recommended): The carboxylic acid may be protected (e.g., as a methyl ester) to prevent side reactions during the subsequent reduction step.

-

Reduction: Conversion of the nitro group to the target amino group, typically via catalytic hydrogenation.

Sources

- 1. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 2. echemi.com [echemi.com]

- 3. 7-AMINO-2,3-DIHYDRO-BENZO[1,4]DIOXINE-6-CARBOXYLIC ACID | 99358-09-5 [chemicalbook.com]

- 4. This compound | 99358-09-5 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound - Google Patents [patents.google.com]

An In-depth Technical Guide to 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid: Molecular Structure, Properties, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The guide delves into its molecular structure, physicochemical properties, and potential synthetic pathways. Drawing from established methodologies for related benzodioxane derivatives, a detailed, logical synthesis protocol is proposed. Furthermore, this document explores the compound's critical role as a versatile building block in the design and development of novel therapeutic agents, underscored by the prevalence of the 1,4-benzodioxane scaffold in numerous biologically active molecules.

Introduction: The Significance of the 1,4-Benzodioxane Scaffold

The 1,4-benzodioxane moiety is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Molecules incorporating this heterocyclic system have demonstrated therapeutic potential in various areas, including as antihypertensives, antipsychotics, and anticancer agents.[1] this compound, in particular, presents a unique combination of functional groups—a primary aromatic amine, a carboxylic acid, and the benzodioxane core—making it a highly valuable and versatile intermediate for the synthesis of complex pharmaceutical candidates. The strategic placement of the amino and carboxylic acid groups on the benzene ring offers multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) in drug design.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the utility of any chemical entity is a thorough characterization of its structure and inherent properties.

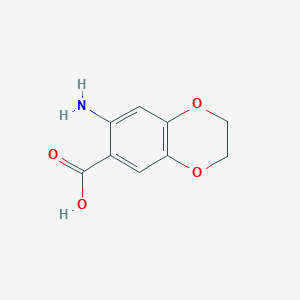

Molecular Structure

This compound possesses a bicyclic structure where a benzene ring is fused to a 1,4-dioxane ring. The key functional groups, an amino group (-NH₂) and a carboxylic acid group (-COOH), are positioned at the 7th and 6th carbons of the benzodioxane ring, respectively.

Molecular Diagram

Caption: Molecular structure of the topic compound.

Physicochemical Data

| Property | Value | Source/Comment |

| CAS Number | 99358-09-5 | [2][3] |

| Molecular Formula | C₉H₉NO₄ | [2] |

| Molecular Weight | 195.17 g/mol | [2] |

| Melting Point | 191-192 °C | [2] |

| Appearance | Likely a solid at room temperature | Inferred from melting point |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF. | Estimated based on the presence of both polar (amino, carboxylic acid) and nonpolar (aromatic ring) functionalities. |

| pKa (Carboxylic Acid) | ~4-5 | Estimated based on typical values for aromatic carboxylic acids.[4] |

| pKa (Ammonium ion) | ~3-4 | Estimated based on the electron-withdrawing effect of the adjacent carboxylic acid and the benzodioxane ring on the aromatic amine. |

Proposed Synthetic Pathway

While a specific, documented synthesis for this compound is not readily found in the literature, a plausible and logical multi-step synthetic route can be proposed based on established methodologies for analogous benzodioxane derivatives.[1][5] The following protocol is a conceptualized pathway, providing a solid foundation for experimental pursuit.

Retrosynthetic Analysis

A logical approach to the target molecule involves the late-stage introduction of the amino group, likely via the reduction of a nitro group. The core benzodioxane carboxylic acid structure can be synthesized from a suitably substituted catechol derivative. This leads to a retrosynthetic pathway that begins with a commercially available starting material.

Retrosynthesis Diagram

Caption: Retrosynthetic analysis for the target compound.

Step-by-Step Proposed Synthesis Protocol

This proposed synthesis is designed to be robust and utilizes common laboratory reagents and techniques.

Step 1: Esterification of 3,4-Dihydroxybenzoic Acid

-

Rationale: Protection of the carboxylic acid as a methyl ester facilitates the subsequent dioxane ring formation and prevents unwanted side reactions.

-

Procedure:

-

Suspend 3,4-dihydroxybenzoic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Neutralize the residue with a mild base (e.g., sodium bicarbonate solution) and extract the methyl 3,4-dihydroxybenzoate with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be purified by recrystallization or column chromatography.

-

Step 2: Formation of the 1,4-Dioxane Ring

-

Rationale: This Williamson ether synthesis-type reaction forms the core heterocyclic structure.

-

Procedure:

-

Dissolve the methyl 3,4-dihydroxybenzoate in a polar aprotic solvent such as acetone or DMF.

-

Add a base, such as potassium carbonate, to deprotonate the hydroxyl groups.

-

Add 1,2-dibromoethane dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction, filter off the inorganic salts, and remove the solvent in vacuo.

-

Purify the resulting methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate by column chromatography.

-

Step 3: Nitration of the Benzodioxane Ring

-

Rationale: Introduction of a nitro group at the 7-position, which is activated by the ortho/para-directing ether linkages of the dioxane ring. This nitro group will serve as a precursor to the desired amino group.

-

Procedure:

-

Dissolve the methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate in a suitable solvent like acetic acid or sulfuric acid at a low temperature (e.g., 0 °C).

-

Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, while maintaining the low temperature.

-

Allow the reaction to proceed for a specified time, carefully monitoring for the formation of the desired product.

-

Quench the reaction by pouring it over ice water, which should precipitate the crude product.

-

Filter the solid, wash with water until neutral, and dry to obtain methyl 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylate.

-

Step 4: Reduction of the Nitro Group

-

Rationale: Conversion of the nitro group to the primary amine is a crucial step to install the desired functionality.

-

Procedure:

-

Dissolve the methyl 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylate in a solvent such as ethanol or ethyl acetate.

-

Add a reducing agent. A common and effective method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, chemical reducing agents like tin(II) chloride in hydrochloric acid can be used.

-

Monitor the reaction until the starting material is consumed.

-

If using catalytic hydrogenation, filter off the catalyst.

-

Work up the reaction mixture appropriately to isolate the methyl 7-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylate.

-

Step 5: Hydrolysis of the Ester

-

Rationale: The final step to deprotect the carboxylic acid and yield the target molecule.

-

Procedure:

-

Dissolve the methyl 7-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylate in a mixture of an alcohol (e.g., methanol or ethanol) and water.

-

Add a base, such as sodium hydroxide or potassium hydroxide, and heat the mixture to reflux.

-

Monitor the reaction for the disappearance of the ester.

-

After completion, cool the reaction mixture and carefully acidify with a mineral acid (e.g., hydrochloric acid) to the isoelectric point of the amino acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

-

Spectroscopic Characterization Insights

Based on the known spectroscopic data of similar 1,4-benzodioxane-6-carboxylic acid derivatives, the following characteristic signals would be expected for this compound.[1]

-

¹H NMR:

-

Signals corresponding to the two methylene groups of the dioxane ring, likely appearing as a multiplet.

-

Aromatic protons on the benzene ring, with their chemical shifts and coupling patterns influenced by the amino and carboxylic acid substituents.

-

A broad singlet for the carboxylic acid proton, which may be exchangeable with D₂O.

-

A broad singlet for the amino protons, also exchangeable with D₂O.

-

-

¹³C NMR:

-

Signals for the methylene carbons of the dioxane ring.

-

Aromatic carbon signals, with chemical shifts indicative of the substitution pattern.

-

A signal for the carboxylic acid carbonyl carbon.

-

-

FTIR:

-

A broad O-H stretching vibration for the carboxylic acid.

-

N-H stretching vibrations for the primary amine.

-

A C=O stretching vibration for the carboxylic acid.

-

C-O stretching vibrations characteristic of the dioxane ether linkages.

-

Applications in Drug Discovery and Development

This compound is a prime candidate for use as a scaffold in the construction of compound libraries for high-throughput screening. The presence of two distinct and reactive functional groups, the amine and the carboxylic acid, allows for a multitude of chemical transformations.

-

Amide Bond Formation: The carboxylic acid can be readily converted to an amide by coupling with a diverse range of primary and secondary amines, a common strategy in medicinal chemistry to introduce new pharmacophoric elements and modulate physicochemical properties.[1]

-

N-Alkylation/Acylation: The amino group can be functionalized through alkylation, acylation, or sulfonylation to explore different substituents and their impact on biological activity.

-

Bioisosteric Replacement: The carboxylic acid could be replaced with bioisosteres such as tetrazoles to improve metabolic stability or alter binding interactions with biological targets.

The strategic importance of this scaffold is exemplified by its similarity to intermediates used in the synthesis of established drugs, highlighting its potential for the development of new chemical entities with improved pharmacological profiles.

Conclusion

This compound stands out as a high-value building block for medicinal chemists and drug discovery professionals. Its unique combination of a privileged heterocyclic core with strategically placed, reactive functional groups provides a versatile platform for the synthesis of novel compounds with therapeutic potential. The proposed synthetic pathway, grounded in established chemical principles, offers a practical starting point for its laboratory-scale preparation. Further investigation into the derivatization of this molecule is warranted to fully exploit its potential in the ongoing quest for new and improved medicines.

References

-

Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. doi: 10.4236/ijoc.2022.123012. Retrieved from [Link]

-

Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. Retrieved from [Link]

-

MDPI. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Molecules, 25(15), 3426. Retrieved from [Link]

-

MDPI. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][2][6]oxazin-4-ones as potent anticancer and antioxidant agents. Molecules, 25(8), 1801. Retrieved from [Link]

-

Wiley Online Library. (2018). Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes. Retrieved from [Link]

-

MDPI. (2018). 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. Molbank, 2018(4), M1023. Retrieved from [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

Sources

- 1. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 2. echemi.com [echemi.com]

- 3. 7-AMINO-2,3-DIHYDRO-BENZO[1,4]DIOXINE-6-CARBOXYLIC ACID | 99358-09-5 [chemicalbook.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

"7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid" spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the expected spectroscopic data for this compound. Designed for researchers and drug development professionals, this document synthesizes predictive data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The interpretations herein are grounded in data from analogous structures and foundational spectroscopic theory to provide a robust framework for the identification and characterization of this molecule.

Molecular Structure and Overview

This compound is a substituted benzodioxane derivative. This scaffold is of significant interest in medicinal chemistry.[1][2] Spectroscopic analysis is crucial for confirming the structural integrity of such compounds during synthesis and for quality control. The structure incorporates several key functional groups: a carboxylic acid, an aromatic amine, a diether linkage within a heterocyclic ring, and a substituted benzene ring. Each of these features produces a distinct and identifiable spectroscopic signature.

Caption: Molecular Structure of the Target Compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the molecule's asymmetry, all aromatic protons and carbons are expected to be chemically distinct.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methylene (-CH₂-) protons of the dioxine ring, and exchangeable protons from the amine (-NH₂) and carboxylic acid (-COOH) groups. The aromatic protons (H-5 and H-8) are expected to appear as singlets due to the lack of adjacent protons (para position).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.0 - 12.0 | Broad Singlet | 1H | -COOH | The acidic proton is highly deshielded and its signal is often broad.[3][4] |

| ~7.1 - 7.3 | Singlet | 1H | H-5 | Deshielded by the adjacent electron-withdrawing COOH group. |

| ~6.2 - 6.4 | Singlet | 1H | H-8 | Shielded by the electron-donating NH₂ group. |

| ~4.5 - 5.5 | Broad Singlet | 2H | -NH₂ | Chemical shift is variable and depends on solvent and concentration. |

| ~4.2 - 4.3 | Multiplet | 4H | -O-CH₂-CH₂-O- | Protons on the saturated heterocyclic ring, typically appearing as a complex multiplet.[1] |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will show signals for each unique carbon atom. The chemical shifts are heavily influenced by the electronegativity of attached atoms (O, N) and resonance effects within the aromatic ring.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 - 172 | -COOH | Carbonyl carbon of the carboxylic acid, highly deshielded.[5] |

| ~145 - 148 | C-4a / C-8a | Aromatic carbons attached to oxygen, deshielded. |

| ~140 - 143 | C-7 | Aromatic carbon attached to the amine group. |

| ~120 - 125 | C-6 | Aromatic carbon attached to the carboxylic acid group. |

| ~117 - 120 | C-8 | Aromatic carbon ortho to the amine group. |

| ~105 - 108 | C-5 | Aromatic carbon ortho to the carboxylic acid group. |

| ~63 - 65 | -O-CH₂-CH₂-O- | Aliphatic carbons of the dioxine ring, deshielded by adjacent oxygens.[1] |

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures reproducibility and high-quality data.

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with acidic protons like carboxylic acids, as it allows for their observation.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse experiment.

-

Set a spectral width of approximately 16 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum (e.g., using a zgpg pulse program).

-

Set a spectral width of approximately 220 ppm.

-

Use a relaxation delay of 2-5 seconds.

-

Acquire 1024 or more scans, as the ¹³C nucleus is much less sensitive than ¹H.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the key functional groups present in the molecule based on their vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Rationale |

| 3300 - 3500 | Medium, Doublet | N-H Stretch (Amine) | Symmetric and asymmetric stretching of the primary amine. |

| 2500 - 3300 | Broad, Strong | O-H Stretch (Carboxylic Acid) | Very broad due to extensive hydrogen bonding, often overlapping with C-H stretches.[4][6] |

| ~1680 - 1710 | Strong, Sharp | C=O Stretch (Carboxylic Acid) | Characteristic strong absorption for a carbonyl group, frequency lowered by conjugation with the aromatic ring.[4][6] |

| ~1600 - 1620 | Medium | N-H Bend (Amine) | Bending vibration of the primary amine. |

| ~1550 - 1580 | Medium-Strong | C=C Stretch (Aromatic) | Vibrations of the benzene ring. |

| ~1250 - 1300 | Strong | C-O Stretch (Aryl Ether & Acid) | Asymmetric C-O-C stretch of the aryl ether and C-O stretch of the acid.[6] |

| ~1030 - 1080 | Strong | C-O Stretch (Alkyl Ether) | Symmetric C-O-C stretch of the dioxine ring. |

| ~900 - 960 | Medium, Broad | O-H Bend (Out-of-Plane) | Characteristic broad out-of-plane bend for a hydrogen-bonded carboxylic acid dimer.[6] |

Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and simple method for acquiring IR spectra of solid samples.

-

Sample Preparation: Place a small amount (1-2 mg) of the solid powder directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Scan: With the clean, empty ATR crystal, run a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample scan to the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation patterns.

Predicted Mass Spectrum Data (Electron Ionization - EI)

The molecular formula is C₉H₉NO₄, with a monoisotopic mass of 195.0532 g/mol . The molecular ion peak (M⁺˙) is expected at m/z 195. Due to the presence of an odd number of nitrogen atoms, the molecular weight adheres to the Nitrogen Rule .

| m/z | Proposed Fragment | Rationale of Formation |

| 195 | [C₉H₉NO₄]⁺˙ | Molecular Ion (M⁺˙) |

| 178 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group. |

| 150 | [M - COOH]⁺ | Loss of the carboxyl group via alpha-cleavage, a common pathway for carboxylic acids.[7] |

| 122 | [C₆H₆NO₂]⁺ | Fragmentation involving the cleavage of the dioxine ring. |

Plausible Fragmentation Pathway

The fragmentation of the molecular ion can proceed through several pathways. One of the most common for aromatic carboxylic acids is the loss of the entire carboxyl group.

Caption: Key fragmentation of the molecular ion.

Experimental Protocol: Mass Spectrometry Data Acquisition (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like this one, often resulting in a strong signal for the protonated molecule [M+H]⁺.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with 0.1% formic acid to promote protonation.

-

Instrument Setup: Use a mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Data Acquisition:

-

Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺ at m/z 196.0604.

-

Set the mass range to scan from m/z 50 to 500.

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.

-

-

High-Resolution MS: For accurate mass measurement and formula determination, use a high-resolution instrument (e.g., TOF or Orbitrap) calibrated to a known standard. This allows for the confirmation of the elemental composition.

Conclusion

The combination of NMR, IR, and MS provides a powerful and complementary toolkit for the unambiguous structural elucidation of this compound. The predicted data in this guide serves as a benchmark for researchers. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and substitution pattern. IR spectroscopy validates the presence of key functional groups, particularly the characteristic amine and carboxylic acid moieties. Finally, high-resolution mass spectrometry confirms the molecular formula, and its fragmentation patterns offer further structural corroboration. Together, these techniques provide a self-validating system for confirming the identity and purity of this important chemical entity.

References

-

Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

-

ResearchGate. (n.d.). ¹H- and ¹³C-NMR chemical shifts for compound 7. [Link]

-

The Royal Society of Chemistry. (n.d.). Structure-reactivity Relationship Study of Cyclo-dioxo Maleimide Cross-linker for Serum Stability and Self-hydrolysis. [Link]

-

MDPI. (n.d.). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

AIR Unimi. (2022). Resolution via diastereomeric amides of enantiopure 1,4-benzoxathian-2- and 3-carboxylic acids and determination. [Link]

-

Scientific Research Publishing. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. [Link]

-

ResearchGate. (n.d.). Table 4. ¹³C-NMR chemical shifts (ppm) of the carbonyl groups of NAH.... [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts. [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

MDPI. (n.d.). 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. [Link]

-

PubMed Central. (2013). Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C-Isotopomers in Metabolic Studies. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]

Sources

- 1. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility and Stability of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is a heterocyclic compound whose structural motif is found in a variety of biologically active molecules.[1][2] As a substituted benzodioxane, understanding its fundamental physicochemical properties, particularly solubility and stability, is paramount for its application in medicinal chemistry and drug development.[3][4] Poor solubility can hinder reliable biological testing and lead to poor bioavailability, while instability can compromise the safety and efficacy of a potential therapeutic agent.[5][6] This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility and stability of this compound, offering detailed experimental protocols for its characterization. The methodologies described are grounded in established principles and regulatory guidelines to ensure scientific rigor and trustworthiness.[7][8]

Introduction and Physicochemical Profile

The 1,4-benzodioxane scaffold is a key structural component in many compounds of medicinal importance, exhibiting a wide range of pharmacological activities.[2][3] The title compound, this compound (CAS No. 99358-09-5), incorporates both a weakly basic amino group and a weakly acidic carboxylic acid group attached to this privileged scaffold.[9][10] This amphoteric nature dictates that its physicochemical properties will be highly dependent on pH.[11] A thorough understanding of these properties is the foundation for any successful development program.

Chemical Structure

-

IUPAC Name: this compound[9]

-

Molecular Formula: C₉H₉NO₄[12]

-

Structure:

(Note: Image is a representative structure)

Predicted Physicochemical Properties

While experimental data for this specific molecule is limited, its properties can be inferred from its structural similarity to p-aminobenzoic acid (PABA) and other benzodioxane derivatives.[13][14]

-

pKa (Ionization): The molecule possesses two ionizable centers: the carboxylic acid (acidic pKa, likely ~3-5) and the aromatic amine (basic pKa, likely ~2-4). The exact values are influenced by the electron-donating and -withdrawing effects of the substituents on the benzene ring.

-

LogP/LogD (Lipophilicity): The LogP (partition coefficient) represents the lipophilicity of the neutral species. However, LogD (distribution coefficient) is more physiologically relevant as it accounts for ionization at a given pH. Due to its amphoteric nature, the LogD will be lowest at pH extremes where the molecule is fully ionized and highest near its isoelectric point.

-

Polarity: The presence of amino and carboxyl groups, along with the ether linkages in the dioxane ring, makes the molecule polar. This suggests moderate solubility in polar solvents.[11][15]

Solubility Profile

Solubility is a critical attribute that affects everything from in vitro assay reliability to in vivo drug absorption.[5] The solubility of this compound is expected to be highly pH-dependent.[11][15]

Theoretical Framework

The solubility of an ionizable compound is governed by the Henderson-Hasselbalch equation.

-

In acidic solutions (low pH): The amino group becomes protonated (-NH₃⁺), forming a more soluble cationic salt.[11]

-

In alkaline solutions (high pH): The carboxylic acid group is deprotonated (-COO⁻), forming a more soluble anionic salt.[11]

-

At the isoelectric point (pI): The molecule exists predominantly as a neutral zwitterion, where it typically exhibits its minimum solubility.

Expected Solubility Behavior

Based on the behavior of similar compounds like PABA, the following trends can be anticipated.[11][13][16]

-

Aqueous Solubility: Slightly soluble in neutral water, with solubility increasing significantly at pH values below its acidic pKa and above its basic pKa.[16]

-

Organic Solvent Solubility: Likely soluble in polar organic solvents such as DMSO, DMF, ethanol, and methanol.[11] It is expected to be poorly soluble in nonpolar solvents like petroleum ether.[13]

Table 1: Predicted Solubility of this compound

| Solvent System | Predicted Solubility | Rationale / Reference |

| Water (pH ~7) | Slightly Soluble | Amphoteric nature, near pI.[16] |

| Aqueous HCl (pH 1-2) | Soluble | Formation of the soluble amine salt (-NH₃⁺).[11] |

| Aqueous NaOH (pH 10-12) | Soluble | Formation of the soluble carboxylate salt (-COO⁻).[11] |

| Ethanol / Methanol | Soluble | Polar protic solvents interact with polar functional groups. |

| DMSO / DMF | Freely Soluble | Polar aprotic solvents are effective for many organic molecules.[11] |

| Ethyl Acetate | Slightly Soluble | Moderate polarity.[13] |

| Hexanes / Toluene | Insoluble | Nonpolar solvents are unlikely to dissolve the polar molecule.[13] |

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[5][17]

Objective: To determine the equilibrium solubility of the test compound in various aqueous and organic media.

Methodology:

-

Preparation: Add an excess amount of the solid compound to a series of vials, ensuring a visible amount of undissolved solid remains.[17][18]

-

Solvent Addition: Add a precise volume (e.g., 1-5 mL) of the desired solvent/buffer (e.g., pH 1.2, 4.5, 6.8, 7.4 buffers, water, ethanol) to each vial.[18]

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This can take from 24 to 72 hours.[18][19] Periodically check to ensure undissolved solid is still present.

-

Phase Separation: After equilibration, allow the samples to stand, then separate the saturated supernatant from the excess solid via centrifugation or filtration (using a filter compatible with the solvent).[5][18]

-

Quantification: Carefully dilute an aliquot of the clear supernatant with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, against a calibration curve.[5][11]

-

pH Measurement: For aqueous samples, measure the final pH of the saturated solution, as it can differ from the starting buffer pH.[17][18]

Stability Profile

Assessing chemical stability is a mandatory step in drug development, governed by ICH (International Council for Harmonisation) guidelines.[8] Forced degradation, or stress testing, is performed to identify likely degradation products, understand degradation pathways, and establish stability-indicating analytical methods.[7][20]

Potential Degradation Pathways

The functional groups on this compound suggest susceptibility to specific degradation mechanisms:

-

Oxidation: The aromatic amine is susceptible to oxidation, which can lead to the formation of colored degradants (e.g., nitroso, nitro compounds). This can be initiated by atmospheric oxygen, peroxides, or metal ions.

-

Photolysis: Compounds with aromatic chromophores can be sensitive to light.[21] PABA, a related structure, is known to discolor upon exposure to light and air.[13][16]

-

Hydrolysis: While the core benzodioxane ring is generally stable to alkali, it can be unstable towards acid.[3] However, the amide and ester bonds in potential prodrugs would be the primary sites for hydrolysis.[6]

Experimental Protocol: Forced Degradation Study

Objective: To investigate the intrinsic stability of the molecule under various stress conditions as mandated by ICH guidelines Q1A(R2).[8][20] The goal is to achieve 5-20% degradation to ensure that the analytical method is capable of detecting and separating degradants from the parent compound.[20][21]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a methanol/water mixture.[21]

-

Stress Conditions: Expose aliquots of the stock solution to the following conditions in parallel with a control sample protected from stress.

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Stress (Solution): Heat at 60-80°C for 48 hours.[21]

-

Thermal Stress (Solid): Store solid powder at 60-80°C.

-

Photostability: Expose solution and solid to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).[21] A control sample should be wrapped in aluminum foil.

-

-

Sample Quenching: After the exposure period, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.[21]

-

Analysis: Analyze all stressed samples and controls using a stability-indicating HPLC method (e.g., with a photodiode array detector to assess peak purity). Calculate the percentage of degradation and determine the relative retention times of any degradation products.

Table 2: Sample Data Summary from Forced Degradation Study

| Stress Condition | Duration/Temp | % Assay of Parent | % Total Impurities | Observations |

| Control | N/A | 99.8% | 0.2% | Clear, colorless solution |

| 0.1 M HCl | 48h / 60°C | 92.5% | 7.5% | One major degradant at RRT 0.85 |

| 0.1 M NaOH | 48h / 60°C | 98.9% | 1.1% | Minor degradation observed |

| 3% H₂O₂ | 24h / RT | 85.1% | 14.9% | Solution turned yellow; multiple degradants |

| Thermal (Solution) | 48h / 80°C | 97.2% | 2.8% | Slight increase in impurities |

| Photolytic (Solution) | 1.2 M lux-hr | 91.3% | 8.7% | Solution turned faint yellow |

(Note: Data is illustrative)

Conclusion and Recommendations

The successful development of any pharmaceutical candidate relies on a robust understanding of its fundamental properties. For this compound, its amphoteric nature is the defining feature governing its solubility and stability.

-

Solubility: The compound is predicted to have classic pH-dependent solubility. For formulation development, this presents an opportunity: solubility can be dramatically enhanced by forming salts in acidic or basic media. It is crucial to determine the thermodynamic solubility profile early to guide formulation strategies and ensure meaningful data from biological assays.

-

Stability: The aromatic amine moiety is a potential liability, suggesting susceptibility to oxidative and photolytic degradation.[16] Strict control over light and atmospheric exposure during storage and handling is recommended. Forced degradation studies are essential to develop a validated, stability-indicating analytical method capable of tracking the purity of the substance over time and under various storage conditions.

By applying the principles and protocols outlined in this guide, researchers can systematically characterize the solubility and stability of this compound, building a solid foundation for its potential advancement as a valuable molecule in drug discovery.

References

- Vertex AI Search. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.

- Vertex AI Search. (n.d.). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Benchchem. (n.d.). Technical Support Center: Addressing Solubility of p-Aminobenzoic Acid (PABA) Derivatives.

- IJCRT.org. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY.

- Resolve Mass Laboratories. (2025, September 20).

- Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?.

- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.

- U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- TSI Journals. (2007, December 4). Chemistry and Pharmacology of Benzodioxanes.

- PubChem. (n.d.). 4-Aminobenzoic Acid.

- Solubility of Things. (n.d.). 4-Aminobenzoic acid.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Sigma-Aldrich. (n.d.). 4-Aminobenzoic acid ReagentPlus, = 99 150-13-0.

- ChemicalBook. (2025, November 25). 4-Aminobenzoic acid.

- NIH. (n.d.). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket.

- Echemi. (n.d.). 7-Amino-2,3-dihydro-1,4-benzodioxin-6-carboxylic acid.

- AIR Unimi. (n.d.). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design C.

- NIH. (2022, May 20). Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration.

-

ChemicalBook. (n.d.). 7-AMINO-2,3-DIHYDRO-BENZO[7][11]DIOXINE-6-CARBOXYLIC ACID. Retrieved January 17, 2026, from

- ResearchGate. (n.d.). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design.

- Santa Cruz Biotechnology. (n.d.). This compound.

- International Journal of Organic Chemistry. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. 12, 143-160.

-

PubChem. (n.d.). 2-[(2,3-Dihydro-benzo[7][11]dioxine-6-carbonyl)-amino]-propionic acid. Retrieved January 17, 2026, from

- NIH. (n.d.). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers.

- NIH. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design.

- MDPI. (n.d.). 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid.

- Fisher Scientific. (n.d.). 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid, 97%, Thermo Scientific.

- PubMed. (n.d.). carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptor agonists and antagonists.

- NIST. (n.d.). Pterin-6-carboxylic acid.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 3. tsijournals.com [tsijournals.com]

- 4. air.unimi.it [air.unimi.it]

- 5. enamine.net [enamine.net]

- 6. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biopharminternational.com [biopharminternational.com]

- 8. ijcrt.org [ijcrt.org]

- 9. echemi.com [echemi.com]

- 10. 7-AMINO-2,3-DIHYDRO-BENZO[1,4]DIOXINE-6-CARBOXYLIC ACID | 99358-09-5 [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. scbt.com [scbt.com]

- 13. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket - PMC [pmc.ncbi.nlm.nih.gov]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. 4-Aminobenzoic acid | 150-13-0 [chemicalbook.com]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. quora.com [quora.com]

- 19. downloads.regulations.gov [downloads.regulations.gov]

- 20. resolvemass.ca [resolvemass.ca]

- 21. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

An In-Depth Technical Guide to the Chemical Synthesis of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

This guide provides a comprehensive overview of the primary synthetic pathways for 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed methodologies, mechanistic insights, and practical considerations for its synthesis.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily due to its substituted benzodioxane scaffold. This heterocyclic motif is present in a range of biologically active molecules. The strategic placement of the amino and carboxylic acid groups on the aromatic ring allows for diverse chemical modifications, making it a versatile precursor for the synthesis of complex pharmaceutical agents. This guide will explore the two most prominent and scientifically sound synthetic routes to this compound, starting from readily available precursors: 3,4-dihydroxybenzaldehyde and gallic acid. Each pathway will be dissected to provide a granular understanding of the reaction mechanisms, experimental protocols, and the rationale behind the chosen synthetic strategies.

Pathway 1: Synthesis from 3,4-Dihydroxybenzaldehyde

This pathway constitutes a logical and widely applicable approach, commencing with the construction of the benzodioxine ring, followed by functional group manipulations to install the desired amino and carboxylic acid moieties.

A [label="3,4-Dihydroxybenzaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2,3-Dihydro-1,4-benzodioxine-6-carboxaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

A -> B [label="1,2-Dibromoethane, Base", color="#34A853"]; B -> C [label="Oxidation (e.g., KMnO4)", color="#34A853"]; C -> D [label="Nitration (HNO3/H2SO4)", color="#34A853"]; D -> E [label="Reduction (e.g., H2/Pd-C)", color="#34A853"]; }

Synthesis of the target molecule from 3,4-dihydroxybenzaldehyde.

Step 1: Formation of 2,3-Dihydro-1,4-benzodioxine-6-carboxaldehyde

The initial step involves a Williamson ether synthesis to construct the dihydro-1,4-benzodioxine ring.

-

Mechanism: The phenolic hydroxyl groups of 3,4-dihydroxybenzaldehyde are deprotonated by a base, typically a carbonate such as potassium carbonate (K₂CO₃), to form a diphenoxide. This nucleophilic diphenoxide then undergoes a double Sɴ2 reaction with a 1,2-dihaloethane, such as 1,2-dibromoethane, to form the six-membered heterocyclic ring.

-

Experimental Protocol:

-

To a solution of 3,4-dihydroxybenzaldehyde in a polar aprotic solvent like acetone or DMF, add an excess of anhydrous potassium carbonate.

-

Add 1,2-dibromoethane dropwise to the stirred suspension.

-

Reflux the reaction mixture for 12-18 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

Step 2: Oxidation to 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid

The aldehyde functional group is then oxidized to a carboxylic acid.

-

Causality of Experimental Choice: Potassium permanganate (KMnO₄) is a strong and effective oxidizing agent for converting aldehydes to carboxylic acids. The reaction is typically carried out in an aqueous solution.[1]

-

Experimental Protocol:

-

Suspend 2,3-dihydro-1,4-benzodioxine-6-carboxaldehyde in water.

-

Slowly add a solution of potassium permanganate in water to the suspension.

-

Heat the mixture to reflux for 1-2 hours. The disappearance of the purple color of the permanganate indicates the progress of the reaction.

-

After the reaction is complete, cool the mixture and filter off the manganese dioxide byproduct.

-

Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the product by filtration, wash with cold water, and dry.

-

Step 3: Regioselective Nitration

The introduction of the nitro group at the 7-position is a critical step governed by the directing effects of the substituents on the aromatic ring.

-

Mechanistic Insights: The ether oxygen and the alkyl portion of the dihydrodioxine ring are ortho-, para-directing and activating groups.[2][3][4] Conversely, the carboxylic acid group is a meta-directing and deactivating group.[5] The position para to the strongly activating ether oxygen (C7) is the most electronically enriched and sterically accessible site for electrophilic aromatic substitution. Therefore, nitration is expected to occur predominantly at the 7-position.

-

Experimental Protocol:

-

Dissolve 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid in concentrated sulfuric acid at a low temperature (0-5 °C).

-

Slowly add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise while maintaining the low temperature.

-

Stir the reaction mixture at low temperature for a few hours.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the nitro-substituted product.

-

Collect the solid by filtration, wash thoroughly with water until the washings are neutral, and dry.

-

Step 4: Reduction of the Nitro Group

The final step is the reduction of the nitro group to an amino group.

-

Causality of Experimental Choice: Catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst is a clean and efficient method for the reduction of aromatic nitro groups.[6][7] This method is compatible with the carboxylic acid functionality.[6] Alternative methods include the use of metals like tin (Sn) or iron (Fe) in the presence of an acid.[8]

-

Experimental Protocol (Catalytic Hydrogenation):

-

Dissolve 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of 10% Pd/C.

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the uptake of hydrogen ceases.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

The final product can be purified by recrystallization.

-

Pathway 2: Synthesis from Gallic Acid

An alternative and equally viable route utilizes gallic acid, which already possesses the required carboxylic acid group. This pathway involves protection of the carboxylic acid, formation of the benzodioxine ring, followed by nitration, reduction, and deprotection.

A [label="Gallic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Methyl Gallate", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Methyl 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Methyl 7-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

A -> B [label="Esterification (MeOH, H2SO4)", color="#34A853"]; B -> C [label="1,2-Dibromoethane, Base", color="#34A853"]; C -> D [label="Nitration", color="#34A853"]; D -> E [label="Reduction", color="#34A853"]; E -> F [label="Hydrolysis", color="#34A853"]; }

Synthesis of the target molecule from gallic acid.

Step 1: Esterification of Gallic Acid

The carboxylic acid group of gallic acid is protected as a methyl ester to prevent unwanted side reactions in the subsequent steps.

-

Mechanism: This is a classic Fischer esterification where the carboxylic acid is heated with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid.

-

Experimental Protocol:

-

Suspend gallic acid in methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).[9]

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a weak base (e.g., sodium bicarbonate solution) and extract the methyl gallate with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the product.

-

Step 2: Formation of the Dihydro-1,4-benzodioxine Ring

Similar to Pathway 1, the benzodioxine ring is formed via a Williamson ether synthesis.

-

Experimental Protocol:

-

Dissolve methyl gallate in acetone or DMF.

-

Add an excess of anhydrous potassium carbonate.

-

Add 1,2-dibromoethane dropwise and reflux the mixture for 18-24 hours.[9]

-

Work-up the reaction as described in Pathway 1, Step 1 to isolate the methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate. The remaining hydroxyl group at the 8-position can be carried through the synthesis or protected if necessary.

-

Step 3: Nitration

The nitration is performed on the esterified benzodioxine derivative.

-

Regioselectivity: The directing effects are similar to those in Pathway 1. The ether oxygen and alkyl portion of the dioxine ring are ortho-, para-directing, while the methyl ester is a meta-directing deactivating group. The hydroxyl group at the 8-position is a strongly activating ortho-, para-director. The position para to the dioxine ether oxygen (C7) remains a highly probable site for nitration.

-

Experimental Protocol:

-

Follow the nitration procedure as described in Pathway 1, Step 3, using methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate as the starting material.

-

Step 4: Reduction of the Nitro Group

The nitro group is reduced to an amine using catalytic hydrogenation.

-

Experimental Protocol:

-

Follow the reduction procedure as described in Pathway 1, Step 4, using methyl 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylate as the starting material.

-

Step 5: Hydrolysis of the Ester

The final step is the deprotection of the carboxylic acid by hydrolyzing the methyl ester.

-

Mechanism: The ester is hydrolyzed under basic conditions (saponification) followed by acidification.

-

Experimental Protocol:

-

Dissolve the methyl 7-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylate in a mixture of methanol and an aqueous solution of a strong base (e.g., NaOH or KOH).

-

Reflux the mixture for several hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Acidify the aqueous solution with a strong acid (e.g., HCl) to precipitate the final product.

-

Collect the solid by filtration, wash with cold water, and dry to yield this compound.

-

Data Summary

| Step | Starting Material | Product | Reagents | Typical Yield |

| Pathway 1 | ||||

| 1 | 3,4-Dihydroxybenzaldehyde | 2,3-Dihydro-1,4-benzodioxine-6-carboxaldehyde | 1,2-Dibromoethane, K₂CO₃, Acetone | ~90% |

| 2 | 2,3-Dihydro-1,4-benzodioxine-6-carboxaldehyde | 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid | KMnO₄, H₂O | ~90%[1] |

| 3 | 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid | 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid | HNO₃, H₂SO₄ | Moderate to Good |

| 4 | 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid | This compound | H₂, Pd/C, Ethanol | High |

| Pathway 2 | ||||

| 1 | Gallic Acid | Methyl Gallate | Methanol, H₂SO₄ | Good[9] |

| 2 | Methyl Gallate | Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate | 1,2-Dibromoethane, K₂CO₃, Acetone | 45%[9] |

| 3 | Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate | Methyl 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylate | HNO₃, H₂SO₄ | Moderate to Good |

| 4 | Methyl 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylate | Methyl 7-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylate | H₂, Pd/C, Ethanol | High |

| 5 | Methyl 7-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylate | This compound | NaOH, H₂O/MeOH then HCl | Good |

Conclusion

Both synthetic pathways presented in this guide offer viable and robust methods for the preparation of this compound. The choice between the two routes may depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. Pathway 1, starting from 3,4-dihydroxybenzaldehyde, is a straightforward approach with generally high yields for the initial steps. Pathway 2, utilizing gallic acid, benefits from the pre-existing carboxylic acid functionality but requires an additional protection/deprotection sequence. Careful control of reaction conditions, particularly during the nitration step, is crucial to ensure the desired regioselectivity and to maximize the yield of the target compound. The methodologies detailed herein provide a solid foundation for researchers to produce this important synthetic intermediate for applications in pharmaceutical research and development.

References

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

Wikipedia. (2023, December 19). Electrophilic aromatic directing groups. Retrieved from [Link]

-

Penn State Pressbooks. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from [Link]

- Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. doi: 10.4236/ijoc.2022.123012.

-

OrganicChemistryTutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]

-

Save My Exams. (2025, January 10). Directing Effects. A Level Chemistry Revision Notes. Retrieved from [Link]

-

MDPI. (n.d.). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Retrieved from [Link]

- Hensen, E. J. M., & Pidko, E. A. (2015). Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives. Catalysis Science & Technology, 5(5), 2571-2584.

-

ResearchGate. (2013, February 21). How to reduce carboxylic group to alcohol with nitro group untouched? Retrieved from [Link]

- Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.

-

Save My Exams. (2025, May 20). Reduction of Carboxylic Acids, Aldehydes & Ketones (DP IB Chemistry): Revision Note. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013, December 25). Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. Retrieved from [Link]

-

MDPI. (2002, March 31). Synthesis of 2,3-Dimethoxy-7-methyl-7,12-dihydro-6H-[2]-benzofuro-[2,3-c]. Retrieved from [Link]

-

MDPI. (n.d.). 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. Retrieved from [Link]

-

Scirp.org. (2022, September 23). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Retrieved from [Link]

-

Chemguide. (n.d.). reduction of carboxylic acids. Retrieved from [Link]

-

Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]

-

Khan Academy. (2014, January 19). Carboxylic acids and derivatives | Organic chemistry | Khan Academy [Video]. YouTube. [Link]

-

Chemistry Steps. (n.d.). Reduction of Carboxylic Acids. Retrieved from [Link]

-

TIB. (2014, January 13). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 3,4-Dihydroxybenzoic Acid in E. coli and C. glutamicum Using Dehydroshikimate Dehydratase of Different Types. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]

-

Journal of Chemical Technology and Metallurgy. (2018, May 18). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Retrieved from [Link]

-

Scirp.org. (n.d.). Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. Retrieved from [Link]

-

PubMed Central. (2018, June 18). Biosynthesis of thiocarboxylic acid-containing natural products. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction. Retrieved from [Link]

- Google Patents. (n.d.). CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound.

-

Organic Syntheses. (n.d.). protocatechuic acid. Retrieved from [Link]

Sources

- 1. CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound - Google Patents [patents.google.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 6. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives | MDPI [mdpi.com]

- 7. journal.uctm.edu [journal.uctm.edu]

- 8. scirp.org [scirp.org]

- 9. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

An In-Depth Technical Guide to the Potential Biological Activities of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

Foreword: Unveiling the Potential of a Novel Scaffold

To the dedicated researchers, scientists, and drug development professionals at the forefront of innovation, this technical guide serves as a comprehensive exploration into the prospective biological activities of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid . While direct and extensive research on this specific molecule is nascent, the foundational 2,3-dihydro-1,4-benzodioxine scaffold is a well-established pharmacophore, integral to numerous biologically active compounds.[1] This guide synthesizes the existing knowledge on structurally related analogs to project the potential therapeutic avenues for this intriguing molecule. Our objective is to provide a robust framework for future research, complete with theoretical underpinnings, proven experimental protocols, and a forward-looking perspective on its place in medicinal chemistry.

The 1,4-benzodioxane moiety is a cornerstone in the design of molecules with diverse biological effects, including anticancer and antibacterial properties.[1] This guide will delve into the potential of the 7-amino-6-carboxylic acid substituted variant, drawing parallels from extensively studied derivatives to illuminate its potential as a novel therapeutic agent.

The Core Moiety: 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid - A Privileged Scaffold

The 2,3-dihydro-1,4-benzodioxine ring system is a recurring motif in medicinal chemistry, valued for its conformational rigidity and its ability to present substituents in a well-defined spatial orientation. The addition of a carboxylic acid at the 6-position introduces a critical functional group known for its ability to form strong hydrogen bonds, a key interaction in many drug-receptor binding events.

Derivatives of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid have been investigated for a range of biological activities, most notably as anti-inflammatory and anticancer agents.[2] The strategic placement of the carboxylic acid at the 6-position has been shown to be crucial for optimal anti-inflammatory activity in certain analogs.[2]

Synthesis of the Core Scaffold

The synthesis of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid derivatives often commences from readily available starting materials such as gallic acid. A general synthetic pathway involves a multi-step process, as outlined in the workflow below.

Caption: Generalized synthetic workflow for 1,4-benzodioxane-6-carboxylic acid derivatives starting from gallic acid.[2]

Projected Biological Activity I: Anticancer Potential